5-Isopropylthiazol-2-amine

Description

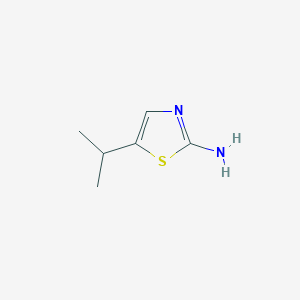

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENMPXBUKLPJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440624 | |

| Record name | 5-Isopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-15-3 | |

| Record name | 5-Isopropylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Isopropylthiazol-2-amine (CAS: 101080-15-3)

Abstract

This technical guide provides a comprehensive scientific overview of 5-Isopropylthiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document delves into the fundamental chemical properties, outlines a robust and detailed synthetic protocol based on the classical Hantzsch thiazole synthesis, provides predicted analytical and spectroscopic data for characterization, and discusses the potential applications in drug development based on the rich pharmacology of its structural class. Safety and handling protocols are also detailed to ensure trustworthy and reproducible research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a key component in numerous natural products, most famously in Vitamin B1 (Thiamine), and in a multitude of synthetic drugs.[2] The 2-aminothiazole moiety, in particular, has garnered immense attention as a pharmacophore. This structural motif is present in numerous FDA-approved drugs and experimental therapeutics, demonstrating a remarkable spectrum of biological activities.[4] These activities span from antimicrobial and antifungal to anticancer, anti-inflammatory, and even central nervous system applications.[1][4][5]

The versatility of the 2-aminothiazole core stems from its multiple points for chemical modification, particularly at the 2-amino group and positions 4 and 5 of the thiazole ring.[3] These modifications allow for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This compound represents a valuable building block within this chemical class, offering an isopropyl substituent at the 5-position which can influence protein-ligand interactions and metabolic pathways.

Physicochemical and Structural Properties

This compound is a liquid at room temperature, possessing the core characteristics of a primary aromatic amine fused to a heterocyclic system.[6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 101080-15-3 | [6][7][8] |

| Molecular Formula | C₆H₁₀N₂S | [6] |

| Molecular Weight | 142.22 g/mol | [6] |

| Appearance | Liquid | [6] |

| Purity | Typically ≥95% | [9] |

| InChI Key | MENMPXBUKLPJKR-UHFFFAOYSA-N | [6] |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [8] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[8][10] This robust reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thiourea or thioamide.[10] For the specific synthesis of this compound, the key precursors are 1-bromo-3-methyl-2-butanone and thiourea.

Mechanistic Rationale

The Hantzsch synthesis proceeds via a well-established mechanism. The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. The final step is a dehydration event, which leads to the formation of the aromatic thiazole ring. This one-pot reaction is highly efficient and is a cornerstone of heterocyclic synthesis.[10]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch synthesis methodologies and should be adapted and optimized by the end-user.[10]

Materials:

-

1-Bromo-3-methyl-2-butanone

-

Thiourea

-

Absolute Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating mantle with magnetic stirring

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in absolute ethanol (approximately 5-10 mL per gram of thiourea).

-

Reagent Addition: To the stirring solution, add 1-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, until the pH is approximately 7-8.

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, the ethanol can be removed under reduced pressure. The resulting aqueous residue is then extracted with an appropriate organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following data are predicted based on the known structure and spectroscopic data from analogous 2-aminothiazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~6.8-7.0 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the thiazole ring.

-

δ ~4.8-5.2 ppm (br s, 2H): A broad singlet characteristic of the primary amine (-NH₂) protons.

-

δ ~2.9-3.1 ppm (sept, 1H, J ≈ 7 Hz): The septet arises from the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.

-

δ ~1.2-1.3 ppm (d, 6H, J ≈ 7 Hz): A doublet representing the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl substituent.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~168-170 ppm: C2 (carbon bearing the amino group).

-

δ ~140-145 ppm: C5 (carbon bearing the isopropyl group).

-

δ ~115-120 ppm: C4 (protonated carbon of the thiazole ring).

-

δ ~28-32 ppm: Methine carbon (-CH) of the isopropyl group.

-

δ ~22-24 ppm: Methyl carbons (-CH₃) of the isopropyl group.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 142. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 127, and potentially other fragments characteristic of the thiazole ring.

Infrared (IR) Spectroscopy

-

Characteristic Absorptions (cm⁻¹):

-

3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary amine group.

-

3100-3000 cm⁻¹: C-H stretching of the aromatic thiazole ring.

-

2960-2850 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration.

-

~1540 cm⁻¹: C=N stretching within the thiazole ring.

-

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, its structural class is rich with pharmacological activity. This compound serves as an excellent starting point or intermediate for the development of novel therapeutic agents.

-

Antimicrobial Agents: The 2-aminothiazole scaffold is a core component of many antibacterial and antifungal agents.[1] Derivatization of the 2-amino group can lead to compounds with potent activity against a range of pathogens, including drug-resistant strains.[11][12]

-

Anticancer Therapeutics: Numerous 2-aminothiazole derivatives have demonstrated significant antiproliferative effects on various cancer cell lines.[5] They can act through various mechanisms, including kinase inhibition and disruption of cellular signaling pathways.[11]

-

Anti-inflammatory Drugs: Certain substituted 2-aminothiazoles have been investigated for their anti-inflammatory properties, suggesting potential for development into treatments for inflammatory disorders.[5]

-

Antitrypanosomal and Antiprotozoal Agents: The 2-aminothiazole core has been explored for activity against various parasites, including those responsible for Chagas disease and Leishmaniasis.[13]

The isopropyl group at the 5-position provides a lipophilic substituent that can enhance binding to hydrophobic pockets in target proteins and may influence the compound's metabolic profile.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from structurally related amines and thiazoles suggest the following precautions.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, a laboratory coat, and eye/face protection.[7]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[8][9] Recommended storage is at 2-8°C.[8]

-

Hazards: Based on related compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[9] It may be harmful if swallowed or in contact with skin.

Always consult a comprehensive and compound-specific Safety Data Sheet from the supplier before use.

Conclusion

This compound (CAS 101080-15-3) is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its synthesis is readily achievable through the well-established Hantzsch reaction. As a member of the privileged 2-aminothiazole family, it provides a versatile scaffold for the development of novel compounds targeting a wide range of diseases. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential in their scientific endeavors.

References

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Google Books.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- This compound | CymitQuimica. (n.d.). CymitQuimica.

- 2-amino-5-isopropylthiazole CAS NO.101080-15-3. (n.d.). SAGECHEM LIMITED.

- 101080-15-3|this compound|BLD Pharm. (n.d.). BLD Pharm.

- This compound - 97%, high purity , CAS No.101080-15-3. (n.d.). Allschoolabs.

- eMolecules AstaTech / this compound / 0.25g / 222806700. (n.d.). Fisher Scientific.

- Synthesis and Synthesis of 2-amino-5-heterylthiazoles. (1982). Indian Academy of Sciences.

- 2-Amino-5-isopropylthiazole-4-carboxylic Acid|CAS 288149-79-1. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules.

- Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. (2025). Benchchem.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2023). Molecules.

- Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. (2016). European Journal of Medicinal Chemistry.

- Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 2-Amino-4-isopropylthiazole-5-carboxylic acid | C7H10N2O2S | CID 82225429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:921075-22-1 | Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

Predicted Mechanism of Action for 5-Isopropylthiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide presents a predicted mechanism of action for the specific derivative, 5-Isopropylthiazol-2-amine. Drawing upon extensive structure-activity relationship (SAR) data from the broader 2-aminothiazole class, we hypothesize that this compound acts as a modulator of inflammatory signaling pathways, with a primary predicted target of Inducible Nitric Oxide Synthase (iNOS). This document outlines the scientific rationale for this prediction, details the proposed signaling cascade, and provides a comprehensive, step-by-step experimental framework for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel 2-aminothiazole derivatives.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates, exhibiting a remarkable diversity of therapeutic applications.[4][5] These include potent anticancer agents like Dasatinib (a multi-targeted kinase inhibitor), anti-inflammatory drugs, and antimicrobial compounds.[1][4][5] The versatility of this scaffold lies in the tunability of its biological activity through substitutions at the N-2, C-4, and C-5 positions of the thiazole ring.[6] The specific nature of these substituents dictates the compound's affinity and selectivity for its biological target.

This compound is characterized by a lipophilic isopropyl group at the C-5 position. This structural feature is critical in forming our central hypothesis. Based on existing research on similar 2-aminothiazole derivatives, the size and nature of the substituent at the C-5 position can significantly influence the compound's inhibitory activity and selectivity, particularly for enzymes with well-defined hydrophobic binding pockets.[7]

Predicted Primary Target and Mechanism of Action

We predict that this compound's primary mechanism of action is the inhibition of Inducible Nitric Oxide Synthase (iNOS) .

Rationale for Target Prediction

The rationale for selecting iNOS as the primary predicted target is based on the following key points:

-

Structural Analogy: Studies on a series of 2-aminothiazole derivatives have demonstrated that substitutions at the 4- and 5-positions of the thiazole ring can lead to potent and selective iNOS inhibition.[7] Specifically, the introduction of appropriately-sized alkyl groups at these positions was found to enhance inhibitory activity.[7] The isopropyl group at the C-5 position of this compound fits this profile.

-

Role of iNOS in Pathophysiology: Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in many inflammatory diseases.[7] Therefore, iNOS inhibitors are actively sought after as potential therapeutics for these conditions. The known anti-inflammatory properties of many 2-aminothiazole derivatives further support the plausibility of iNOS as a target.[1][2]

-

Lipophilicity and Binding Pocket Accommodation: The isopropyl group imparts a degree of lipophilicity to the molecule, which is often favorable for binding within the hydrophobic pockets of enzyme active sites. The active site of iNOS is known to accommodate such interactions.

Proposed Signaling Pathway

The proposed mechanism involves the direct inhibition of iNOS by this compound, leading to a downstream reduction in pro-inflammatory signaling.

Caption: Predicted signaling pathway of this compound.

Experimental Validation Workflow

To rigorously test our hypothesis, we propose a multi-stage experimental workflow. This workflow is designed to first confirm the biological activity of this compound and then to systematically identify and validate its molecular target and mechanism of action.

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Cell-Based Functional Assays

Objective: To determine if this compound exhibits anti-inflammatory activity in a cellular context.

Protocol: Nitric Oxide Production Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the IC₅₀ value for the inhibition of NO production.

Expected Outcome: A dose-dependent decrease in NO production in cells treated with this compound.

Phase 2: Target Identification and Engagement

Objective: To confirm that this compound directly interacts with and inhibits iNOS within the cell.

Protocol: Western Blot Analysis of iNOS Expression and Cellular Thermal Shift Assay (CETSA)

-

Western Blot for iNOS Expression:

-

Culture and treat RAW 264.7 cells as described in the NO production assay.

-

After 24 hours of LPS stimulation, lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Rationale: This experiment will confirm that the compound does not simply suppress the expression of the iNOS enzyme, but rather inhibits its activity.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Principle: CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

-

Procedure:

-

Treat intact RAW 264.7 cells with this compound or vehicle.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction by Western blot for iNOS.

-

-

Expected Outcome: In the presence of this compound, the iNOS protein should exhibit increased thermal stability, indicating direct binding.

-

Phase 3: In Vitro Biochemical Validation

Objective: To confirm the direct inhibitory effect of this compound on purified iNOS enzyme activity.

Protocol: Recombinant iNOS Enzyme Inhibition Assay

-

Assay Components:

-

Recombinant human or murine iNOS enzyme.

-

Assay buffer containing L-arginine, NADPH, and necessary cofactors (e.g., tetrahydrobiopterin, FAD, FMN).

-

This compound at various concentrations.

-

Griess reagent for NO detection.

-

-

Procedure:

-

In a 96-well plate, combine the assay buffer, cofactors, and varying concentrations of the test compound.

-

Add the recombinant iNOS enzyme to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the amount of NO produced using the Griess assay as described previously.

-

-

Data Analysis: Calculate the IC₅₀ value for the direct inhibition of iNOS enzyme activity.

Expected Outcome: A dose-dependent inhibition of recombinant iNOS activity, confirming that this compound is a direct inhibitor of the enzyme.

Phase 4: Structure-Activity Relationship (SAR) Studies

Objective: To understand the contribution of the isopropyl group to the inhibitory activity and to explore potential for optimization.

Protocol: Synthesis and Testing of Analogs

-

Analog Synthesis: Synthesize a series of 2-aminothiazole derivatives with variations at the C-5 position (e.g., methyl, ethyl, cyclopropyl, tert-butyl, phenyl) and at other positions (N-2 and C-4) for comparison.

-

Biological Evaluation: Test these analogs in the cell-based and biochemical assays described in Phases 1 and 3.

-

Data Analysis: Compare the IC₅₀ values of the analogs to that of this compound.

Expected Outcome: The results will elucidate the importance of the size, shape, and lipophilicity of the C-5 substituent for iNOS inhibition and will guide future lead optimization efforts.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated.

| Assay | Endpoint | Predicted Outcome for this compound |

| Phase 1: Cell-Based Assay | ||

| NO Production in RAW 264.7 cells | IC₅₀ (µM) | < 50 µM |

| Phase 3: Biochemical Assay | ||

| Recombinant iNOS Inhibition | IC₅₀ (µM) | < 50 µM |

| Phase 4: SAR Studies | ||

| C-5 Methyl Analog (iNOS IC₅₀) | IC₅₀ (µM) | Higher than this compound |

| C-5 tert-Butyl Analog (iNOS IC₅₀) | IC₅₀ (µM) | Potentially higher or lower, defines pocket size |

Conclusion

This technical guide puts forth a well-grounded, albeit predicted, mechanism of action for this compound, centering on the inhibition of iNOS. The proposed experimental workflow provides a clear and logical path for the validation of this hypothesis. The 2-aminothiazole scaffold continues to be a rich source of therapeutic innovation, and a systematic approach to elucidating the mechanism of action of its derivatives is paramount for successful drug development. The insights gained from the proposed studies will not only clarify the therapeutic potential of this compound but also contribute to a broader understanding of the structure-activity relationships that govern the biological effects of this important class of compounds.

References

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

-

Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. ResearchGate. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Computational Workflow for Target Identification and Receptor Binding Analysis of 5-Isopropylthiazol-2-amine

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide focuses on a specific derivative, 5-Isopropylthiazol-2-amine, and outlines a comprehensive in silico workflow to elucidate its potential protein targets and characterize its receptor binding dynamics. In the absence of established targets for this specific molecule, this document serves as a methodological blueprint for researchers in drug discovery, demonstrating how to proceed from a compound of interest to a validated, dynamic model of its protein-ligand interactions. We will traverse the essential stages of computational drug discovery, including target fishing, molecular docking, and molecular dynamics simulations, emphasizing the rationale behind each step and the standards for self-validation.[3][4]

Introduction: The Scientific Rationale

The drug discovery pipeline is a resource-intensive endeavor, with high attrition rates often attributed to unforeseen off-target effects or suboptimal pharmacokinetic profiles.[3][5] In silico modeling has become an indispensable tool to mitigate these risks, offering a cost-effective and rapid means to screen candidates, predict interactions, and prioritize experimental validation.[4][6]

This compound belongs to the 2-aminothiazole class, known for a wide spectrum of pharmacological properties, including antimicrobial and anticancer effects.[2][7] A recent study identified closely related 5-thiocyanatothiazol-2-amines as potent disruptors of the WDR5-MYC protein-protein interaction, a key target in oncology.[8] This finding provides a compelling, albeit hypothetical, starting point for our investigation. This guide will use the WDR5 protein as an exemplary target to illustrate the complete workflow, from initial target hypothesis to the dynamic simulation of the binding event.

The core objective is to provide a reproducible and logically sound computational protocol that enables researchers to:

-

Identify and prioritize potential protein targets for a novel small molecule.

-

Predict the binding mode and affinity of the molecule within the target's active site.

-

Assess the stability and dynamics of the predicted protein-ligand complex over time.

The Computational Workflow: A Tripartite Approach

Our methodology is structured into three primary phases: Target Identification, Static Binding Prediction (Molecular Docking), and Dynamic Interaction Analysis (Molecular Dynamics). This structure ensures a progressive refinement of our hypothesis, with each stage building upon the last.

Phase 1: Target Identification and Validation

When the biological target of a compound is unknown, the first step is "target fishing." This involves using the ligand's properties to predict its potential binding partners.[9]

-

Ligand-Based Methods: These approaches analyze the features of the small molecule itself.[10]

-

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[11][12] By creating a pharmacophore model from this compound, one can screen databases of protein structures to find binding sites that complement these features.[13]

-

Similarity Searching: This method compares the 2D or 3D structure of our compound against databases of molecules with known biological targets. If our compound is structurally similar to a known inhibitor of a specific protein, that protein becomes a high-priority candidate for investigation.

-

-

Structure-Based Methods (Inverse Docking): This involves docking the small molecule against a large library of protein structures to see which ones it binds to with the highest predicted affinity.[9] This is computationally intensive but can uncover novel targets.

For this guide, we proceed with the hypothesis that this compound may interact with WDR5, based on literature for similar scaffolds.[8]

Phase 2: Molecular Docking – A Static Snapshot of Binding

Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it binds to a target protein.[14] It involves sampling many possible conformations of the ligand within the protein's active site and ranking them using a scoring function.[14][15]

-

Receptor Preparation:

-

Obtain Structure: Download the 3D crystal structure of the target protein (e.g., WDR5, PDB ID: 7E7B) from the Protein Data Bank (PDB).[16]

-

Clean Structure: Using molecular visualization software (e.g., UCSF Chimera, Discovery Studio), remove all non-essential molecules, including water, ions, and any co-crystallized ligands.[17][18]

-

Add Hydrogens & Charges: Add polar hydrogens and assign atomic partial charges using a standard force field (e.g., AMBER, CHARMM). This is critical for accurately calculating electrostatic interactions.

-

Define Binding Site: Identify the coordinates of the binding pocket. This is often done based on the location of a known, co-crystallized ligand or through binding site prediction algorithms.[18]

-

-

Ligand Preparation:

-

Obtain Structure: Sketch this compound in a chemical drawing tool (e.g., PubChem Sketcher) and save it in a 3D format like SDF or MOL2.[19]

-

Energy Minimization: Perform an energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Generate File Format: Convert the prepared ligand file to the required format for the docking software (e.g., PDBQT for AutoDock Vina).[19]

-

-

Docking Simulation:

-

Set Up Grid Box: Define a 3D grid box that encompasses the entire binding site defined in Step 1. The docking algorithm will only sample ligand conformations within this box.[19]

-

Run Docking: Execute the docking program (e.g., AutoDock Vina). The software will systematically place the ligand in the grid box, evaluating millions of potential poses.[20]

-

Analyze Results: The program will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most probable.[21]

-

| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |

| 1 | -8.2 | 0.00 | CYS261, TRP289, PHE133 |

| 2 | -7.9 | 1.35 | CYS261, ILE262 |

| 3 | -7.5 | 2.11 | PHE133, TYR191 |

A crucial step for ensuring the reliability of a docking protocol is to validate it.[22] If a known inhibitor and its co-crystal structure with the target protein are available, the best practice is to first remove this known inhibitor and then re-dock it.[23][24] If the docking software can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å), the protocol is considered validated.[22][25]

Phase 3: Molecular Dynamics – Simulating Biological Reality

While docking provides a valuable static image, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing deep insights into the stability of the protein-ligand complex and the nature of their interactions.[26][27] An MD simulation can confirm whether a high-scoring docking pose is stable in a simulated physiological environment.[28]

-

System Preparation:

-

Input: Use the best-ranked pose from the molecular docking as the starting structure.

-

Force Field & Topology: Generate topology files for both the protein and the ligand. While standard force fields (e.g., AMBER, GROMOS) exist for proteins, the ligand may require parameterization using tools like CGenFF or GAFF.[29]

-

Solvation: Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and fill it with explicit water molecules (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

-

-

Simulation Execution (Using GROMACS/AMBER): [29][30]

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Conduct a two-phase equilibration. First, a constant volume and temperature (NVT) phase to stabilize the system's temperature. Second, a constant pressure and temperature (NPT) phase to stabilize the density. During equilibration, position restraints are often applied to the protein and ligand to allow the solvent to relax around them.

-

Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints. The coordinates of all atoms are saved at regular intervals, creating a "trajectory" file.

-

-

Analysis of Trajectory:

-

RMSD: Calculate the Root Mean Square Deviation of the protein backbone and ligand over time to assess conformational stability. A stable RMSD indicates the complex is not undergoing major structural changes.

-

RMSF: Calculate the Root Mean Square Fluctuation for each residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as the persistence of hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein throughout the simulation.

-

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.8 Å (± 0.3 Å) | The protein structure is stable throughout the simulation. |

| Ligand RMSD (relative to protein) | 1.2 Å (± 0.4 Å) | The ligand remains stably bound in the predicted pose. |

| Key Hydrogen Bonds (e.g., Ligand-NH...CYS261-O) | 85% Occupancy | A strong and persistent hydrogen bond is formed. |

Conclusion and Future Directions

This guide has detailed a rigorous, multi-stage in silico workflow for progressing from a small molecule of interest, this compound, to a dynamically validated model of its interaction with a hypothesized receptor, WDR5. By integrating target prediction, molecular docking, and molecular dynamics, this approach provides a powerful framework for generating high-quality, testable hypotheses for drug discovery programs.[26][31]

The strength of this methodology lies in its self-validating structure and its logical progression from static prediction to dynamic simulation. The models and data generated through these computational experiments serve to de-risk and guide subsequent experimental work. The ultimate validation of these in silico predictions must come from in vitro and in vivo experiments, such as binding assays and cell-based functional assays, which can confirm the predicted binding affinity and biological effect.

References

- Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology.

- Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology.

- What is pharmacophore modeling and its applications?.

- ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore.

- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry.

- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences.

- How to Do Molecular Docking – Part 1: PyRx Setup & Prepar

- Machine Learning for Drug-Target Interaction Prediction. MDPI.

- PHARMACOPHORE MODELLIING AND ITS APPLIC

- Pharmacophore modeling. Slideshare.

- A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. Benchchem.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- How to validate the molecular docking results?.

- How to Dock Your Own Drug. Chemistry LibreTexts.

- Molecular dynamics simulation of protein-ligand complex?.

- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.

- Molecular Dynamics Simulation to Study Protein Conform

- How can I validate docking result without a co-crystallized ligand?.

- Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.

- Step-by-Step Tutorial on Molecular Docking. Omics tutorials.

- What are the best ways to validate a docking result?.

- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.

- A Guide to In Silico Drug Design. PubMed Central.

- Lessons from Docking Validation.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.

- Drug Discovery Tools and In Silico Techniques: A Review.

- In silico pharmacology for drug discovery: applications to targets and beyond. PubMed Central.

- A Guide to In Silico Drug Design. Pharma Excipients.

- What is in silico drug discovery?.

- In Silico Target Prediction for Small Molecules. OUCI.

- In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Tre

- In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein.

- 2-Amino-5-isopropylthiazole-4-carboxylic Acid. Benchchem.

- This compound. CymitQuimica.

- Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions. PubMed Central.

- Synthesis of novel 2-amino thiazole deriv

- Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives.

- Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PubMed.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. dovepress.com [dovepress.com]

- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 13. babrone.edu.in [babrone.edu.in]

- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 20. mdpi.com [mdpi.com]

- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 26. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. researchgate.net [researchgate.net]

- 29. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] The enduring interest in this scaffold stems from its favorable physicochemical properties, synthetic accessibility, and its ability to engage in diverse biological interactions. This technical guide provides an in-depth exploration of 5-Isopropylthiazol-2-amine and related compounds, offering insights into their synthesis, structure-activity relationships, and potential therapeutic applications for researchers and drug development professionals.

Chemical Synthesis: A Focus on the Hantzsch Thiazole Synthesis

The primary and most established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][6][7][8][9] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired 2-aminothiazole ring system.

Synthesis of the Key Precursor: 1-Bromo-3-methyl-2-butanone

The synthesis of this compound via the Hantzsch reaction necessitates the preparation of the corresponding α-haloketone, 1-bromo-3-methyl-2-butanone. A reliable method for the synthesis of this precursor is the α-bromination of 3-methyl-2-butanone.

Experimental Protocol: Synthesis of 1-Bromo-3-methyl-2-butanone

-

Materials:

-

3-methyl-2-butanone

-

Bromine

-

Anhydrous methanol

-

Diethyl ether

-

10% Potassium carbonate solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of 3-methyl-2-butanone (1.00 mole) in anhydrous methanol (600 ml) is prepared in a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel.

-

The solution is cooled to 0-5°C using an ice-salt bath.

-

Bromine (1.00 mole) is added to the stirred solution in a rapid, steady stream from the dropping funnel. The temperature should be carefully monitored and maintained below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5°C.

-

The reaction mixture is then poured into a separatory funnel containing 1 L of water and 500 ml of diethyl ether.

-

The layers are separated, and the aqueous layer is extracted twice with 250 ml portions of diethyl ether.

-

The combined ether extracts are washed with 200 ml of 10% aqueous potassium carbonate solution, followed by two washes with 200 ml portions of water.

-

The organic layer is dried over anhydrous calcium chloride for one hour.

-

The solvent is removed under reduced pressure using a rotary evaporator at room temperature to yield the crude product.

-

The crude 1-bromo-3-methyl-2-butanone is then purified by vacuum distillation.

-

Causality Behind Experimental Choices: The use of anhydrous methanol as a solvent is crucial to prevent side reactions of bromine with water. The reaction is performed at low temperatures to control the exothermicity of the bromination and to minimize the formation of byproducts. The rapid addition of bromine is reported to favor the formation of the desired 1-bromo isomer over the 3-bromo isomer.[10] The washing steps with potassium carbonate and water are essential to neutralize any remaining acid and to remove water-soluble impurities.

Hantzsch Synthesis of this compound

With the α-haloketone precursor in hand, the Hantzsch thiazole synthesis can be employed to construct the target molecule, this compound.

Generalized Experimental Protocol: Hantzsch Synthesis

-

Materials:

-

1-Bromo-3-methyl-2-butanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate or a weak base

-

-

Procedure:

-

A solution of 1-bromo-3-methyl-2-butanone (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Thiourea (1 to 1.2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and neutralized with a weak base such as sodium bicarbonate solution.

-

The resulting precipitate of this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Self-Validating System: The Hantzsch synthesis is a highly reliable and well-understood reaction. The formation of the thiazole ring is driven by the intramolecular cyclization of the initial S-alkylated intermediate, followed by dehydration to yield the aromatic product. The purity of the final compound can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Structure-Activity Relationships (SAR) of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. While specific SAR studies on this compound are not extensively documented, valuable insights can be gleaned from the broader class of 5-alkyl-2-aminothiazoles.

Influence of the 5-Position Substituent

The substituent at the 5-position of the 2-aminothiazole ring plays a critical role in modulating the compound's interaction with biological targets.

-

Anticancer Activity: Studies on various 2-aminothiazole analogs have shown that the presence of small alkyl groups at the 5-position can be well-tolerated and, in some cases, contribute to cytotoxic activity against cancer cell lines.[4] However, bulky substituents at this position can be detrimental to activity. The lipophilicity and steric bulk of the 5-substituent are key determinants of its impact on anticancer potency.

-

Antimicrobial Activity: In the context of antimicrobial agents, the nature of the 5-substituent can influence the spectrum of activity. For instance, in a series of 2-amino-5-alkylidene-thiazol-4-ones, the substituents on the thiazol-4-one core, which is attached at the 5-position, markedly affected their antibacterial potency.[10]

-

Anti-inflammatory Activity: The 5-position has been a site for modification in the development of 2-aminothiazole-based anti-inflammatory agents. The introduction of various functionalities at this position can modulate the compound's ability to inhibit key inflammatory mediators.

Table 1: Summary of Structure-Activity Relationships for 5-Substituted 2-Aminothiazoles

| Biological Activity | Influence of 5-Alkyl Substituent | Key Considerations |

| Anticancer | Generally well-tolerated; can contribute to cytotoxicity. | Lipophilicity, steric bulk. |

| Antimicrobial | Can influence the spectrum and potency of activity. | Nature of the entire substituent at the 5-position. |

| Anti-inflammatory | A key position for modification to modulate activity. | Interaction with specific inflammatory targets. |

Potential Biological Activities of this compound and Related Compounds

Based on the extensive literature on 2-aminothiazole derivatives, this compound and its analogs are predicted to exhibit a range of valuable biological activities.

Anticancer Potential

The 2-aminothiazole scaffold is a component of several clinically approved anticancer drugs, including dasatinib.[4] The presence of the isopropyl group at the 5-position may confer a degree of lipophilicity that could enhance cell permeability and contribute to cytotoxic effects against various cancer cell lines. Further derivatization of the 2-amino group could lead to the development of potent and selective anticancer agents.

Diagram of a Potential Anticancer Mechanism of Action:

Caption: Potential kinase inhibition pathway for anticancer activity.

Antimicrobial Activity

2-Aminothiazole derivatives have a long history as antimicrobial agents.[11] The core structure is present in some sulfonamide drugs. The lipophilic isopropyl group in this compound could enhance its ability to penetrate bacterial cell membranes. Modifications of the 2-amino group with various pharmacophores are a common strategy to develop potent and broad-spectrum antibacterial and antifungal agents.[12]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. 2-Aminothiazole derivatives have been investigated as inhibitors of key inflammatory enzymes and signaling pathways.[13] The 5-isopropyl substituent could influence the binding of these compounds to inflammatory targets. Further exploration of derivatives of this compound could lead to the discovery of novel anti-inflammatory drugs.

Conclusion and Future Directions

This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis is readily achievable through the well-established Hantzsch thiazole synthesis. Based on the extensive research on the 2-aminothiazole scaffold, this compound and its derivatives hold significant promise as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis of a diverse library of this compound analogs with modifications at the 2-amino and 4-positions to fully explore their structure-activity relationships and to identify lead compounds for further preclinical development.

References

-

Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. (2013). Medicinal Chemistry Research, 23(3), 1435-1446. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(11), 1857. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H) - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2009). ResearchGate. [Link]

-

Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry, 28(4), 927-932. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

-

The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. (2017). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 449-461. [Link]

-

In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022). Cellular Therapy and Transplantation, 11(2), 79-85. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed. (2021, March 7). PubMed. [Link]

-

Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Molecules, 27(14), 4473. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry, 2014, 1-7. [Link]

-

Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. (2018). ResearchGate. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 440-446. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry—A Technical Guide to Its Synthesis, from Historical Foundations to Modern Innovations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a privileged heterocyclic scaffold, forming the structural core of a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in diverse intermolecular interactions have cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of aminothiazole synthesis. We will traverse the seminal classical methods, including the Hantzsch and Cook-Heilbron syntheses, and journey into the modern era of synthetic innovation, exploring microwave-assisted protocols, polymer-supported strategies, and continuous flow chemistry. Beyond a mere recitation of procedures, this guide, written from the perspective of a senior application scientist, will delve into the mechanistic underpinnings and the causal relationships that dictate experimental choices, offering field-proven insights to empower researchers in their own synthetic endeavors.

The Enduring Significance of the Aminothiazole Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in natural products and synthetic pharmaceuticals.[1][2][3] The introduction of an amino group at the 2-position profoundly influences the molecule's electronic distribution and hydrogen bonding capabilities, making 2-aminothiazole a versatile pharmacophore.[1][4][5] This structural unit is a cornerstone in the synthesis of a wide array of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral drugs.[4][6][7][8][9][10] The enduring relevance of the aminothiazole scaffold in medicinal chemistry continually drives the development of novel and efficient synthetic methodologies.[4][7][8][9]

Historical Pillars: The Genesis of Aminothiazole Synthesis

The foundations of aminothiazole synthesis were laid in the late 19th and early 20th centuries with the discovery of robust and versatile cyclization reactions. These methods, still relevant today, provided the initial access to this critical heterocyclic system.

The Hantzsch Thiazole Synthesis: A Timeless Condensation

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[2][11] The classical approach involves the condensation of an α-haloketone with a thioamide.[11][12][13] When thiourea is used as the thioamide component, 2-aminothiazoles are directly obtained.[14][15]

The reaction proceeds through a multistep pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate that then cyclizes and dehydrates to yield the aromatic thiazole ring.[12][16]

Causality in Experimental Design:

The choice of solvent is critical; polar protic solvents like ethanol or methanol are commonly used to facilitate the dissolution of the starting materials and to mediate the proton transfer steps in the mechanism.[12] The reaction is often heated to overcome the activation energy of the cyclization and dehydration steps.[12][16] The versatility of the Hantzsch synthesis lies in the ability to introduce a wide variety of substituents onto the thiazole ring by simply changing the α-haloketone and the thioamide starting materials.[2]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [12]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

-

Solvent Addition: Add ethanol (5 mL per mmol of 2-bromoacetophenone) to the flask.

-

Reaction: Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

The Cook-Heilbron Thiazole Synthesis: An Alternative Pathway to 5-Aminothiazoles

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides a route to 5-aminothiazoles, a class of compounds that were relatively unknown at the time.[17] The Cook-Heilbron synthesis involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[17][18][19]

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to form the 5-aminothiazole ring.[17] While not as commonly employed as the Hantzsch synthesis, the Cook-Heilbron method offers a valuable alternative for accessing a different substitution pattern on the thiazole core.[17]

The Modern Synthesis Toolbox: Innovations in Efficiency and Sustainability

While the classical methods remain valuable, the demands of modern drug discovery for rapid, efficient, and environmentally benign synthetic routes have spurred the development of novel technologies and methodologies for aminothiazole synthesis.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[1][20] The application of microwave irradiation to the Hantzsch synthesis and other aminothiazole-forming reactions has led to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles.[1][6][21][22]

The Rationale Behind Microwave Heating:

Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This efficient energy transfer can overcome activation barriers more effectively than conventional heating methods, leading to faster reaction rates.[20] Furthermore, microwave heating can sometimes lead to different product distributions or selectivities compared to conventional heating, a phenomenon attributed to "microwave-specific effects," although this is a topic of ongoing research.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-2-aminothiazoles [22]

-

Reagent Mixture: In a microwave-safe reaction vessel, combine the aromatic ketone (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and thiourea (1.0 eq).

-

Solvent System: Add a mixture of polyethylene glycol (PEG)-400 and water as the reaction medium.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-85 °C) for a short duration (e.g., 10-30 minutes).

-

Work-up and Isolation: After cooling, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Polymer-Supported and Solid-Phase Synthesis: Streamlining Purification

To address the challenges associated with the purification of compound libraries, polymer-supported and solid-phase synthesis strategies have been developed for aminothiazoles.[14] In these approaches, one of the reactants is immobilized on a solid support (e.g., a resin), allowing for the easy removal of excess reagents and by-products by simple filtration.[14]

This methodology is particularly advantageous for the generation of libraries of aminothiazole derivatives for high-throughput screening in drug discovery programs. The key is the selection of a suitable linker that allows for the efficient cleavage of the final product from the solid support in high purity.[14]

Green Chemistry Approaches: A Sustainable Future for Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes.[23][24] In the context of aminothiazole synthesis, this has led to the development of protocols that utilize environmentally benign solvents (e.g., water or PEG), employ reusable catalysts, and operate under milder reaction conditions.[22][23][25]

For example, the use of solid acid catalysts like montmorillonite-K10 clay can replace traditional, more corrosive acid catalysts in the Hantzsch synthesis, offering advantages in terms of handling, separation, and reusability.[24] One-pot, multi-component reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures, leading to less waste generation.[22][23][24]

Continuous Flow Chemistry: Enhancing Safety and Scalability

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.[26][27] The application of flow chemistry to the synthesis of 2-aminothiazoles has been demonstrated, showcasing the potential for the safe and efficient production of these important compounds on a larger scale.[26] This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes the risk of runaway reactions.[26]

Comparative Analysis of Synthetic Methodologies

| Method | Key Features | Advantages | Disadvantages | Typical Yields |

| Hantzsch Synthesis | Condensation of α-haloketones and thioamides/thiourea.[2][11] | High versatility, readily available starting materials, generally good yields.[2][12] | Use of lachrymatory α-haloketones, can require harsh conditions.[14][22] | 60-95% |

| Cook-Heilbron Synthesis | Reaction of α-aminonitriles with sulfur-containing reagents.[17][18] | Access to 5-aminothiazoles, mild reaction conditions.[17][19] | Less general in scope compared to Hantzsch synthesis.[17] | 40-70% |

| Microwave-Assisted | Utilizes microwave irradiation for rapid heating.[1][20] | Drastically reduced reaction times, often improved yields, cleaner reactions.[1][6][22] | Requires specialized equipment, potential for localized overheating. | 70-95% |

| Polymer-Supported | One reactant is immobilized on a solid support.[14] | Simplified work-up and purification, amenable to library synthesis.[14] | Requires development of suitable linkers and supports, can have lower overall yields. | 30-80% |

| Green Chemistry | Employs benign solvents, reusable catalysts, and one-pot procedures.[23][24] | Reduced environmental impact, increased safety, often cost-effective.[22][23] | May require optimization to achieve high yields and purity. | 60-90% |

| Flow Chemistry | Reagents are continuously pumped through a reactor.[26][27] | Enhanced safety, scalability, and process control.[26] | Higher initial equipment cost, may require significant process optimization. | 70-90% |

Mechanistic Insights and Workflow Visualizations

To further elucidate the synthetic transformations discussed, the following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows.

Caption: The reaction mechanism of the Hantzsch aminothiazole synthesis.

Caption: A typical experimental workflow for microwave-assisted aminothiazole synthesis.

Conclusion and Future Outlook

The synthesis of the aminothiazole scaffold has a rich history, from the foundational discoveries of Hantzsch and Cook-Heilbron to the cutting-edge technologies of the 21st century. The evolution of these synthetic methods reflects the broader trends in organic chemistry towards greater efficiency, sustainability, and precision. As the demand for novel therapeutics continues to grow, so too will the need for innovative and robust methods for constructing this privileged heterocyclic core. Future research will likely focus on the development of catalytic enantioselective methods for the synthesis of chiral aminothiazoles, the expansion of the substrate scope of existing methods, and the further integration of enabling technologies like artificial intelligence and machine learning for reaction optimization and discovery. For researchers in drug development, a deep understanding of the principles and practicalities of aminothiazole synthesis is not just advantageous—it is essential for the successful design and creation of the next generation of medicines.

References

-

Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). Retrieved January 4, 2024, from [Link]

-

Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. (n.d.). Retrieved January 4, 2024, from [Link]

-

L-Proline-Catalyzed Synthesis of Amino Thiazoles. (2014). Advanced Materials Research, 1048, 53-56. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved January 4, 2024, from [Link]

-

Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2025). Medicinal and Medical Chemistry, 2(2), 123-128. [Link]

-

Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2025). Medicinal and Medical Chemistry, 2(2), 123-128. [Link]

-

Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (2021). Journal of University of Shanghai for Science and Technology, 23(11), 37-45. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 4, 2024, from [Link]

-

Das, S., & Das, P. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(37), 22891-22919. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2024, from [Link]

-

Common methods for the synthesis of 2-aminothiazole. (2023). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1465. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 1025-1030. [Link]

-

A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 332-339. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-